molecular formula C20H16ClNO B2546785 2-Chloro-N,N,2-triphenylacetamide CAS No. 23210-24-4

2-Chloro-N,N,2-triphenylacetamide

Cat. No.: B2546785
CAS No.: 23210-24-4
M. Wt: 321.8
InChI Key: BIEVSHYOKVZZRR-UHFFFAOYSA-N
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Description

2-Chloro-N,N,2-triphenylacetamide is an organic compound with the molecular formula C20H16ClNO and a molecular weight of 321.81 g/mol . It is characterized by the presence of a chloro group and three phenyl groups attached to an acetamide moiety. This compound is typically found as a white to yellow solid and is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N,2-triphenylacetamide can be achieved through several methods. One common approach involves the reaction of triphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with aniline in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions. The process begins with the chlorination of triphenylacetic acid, followed by the amide formation step. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N,2-triphenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of N-substituted amides or thioamides.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

Scientific Research Applications

2-Chloro-N,N,2-triphenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N,2-triphenylacetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-phenylacetamide: Similar structure but with only one phenyl group.

    N,N-Diphenylacetamide: Lacks the chloro group but has two phenyl groups.

    2-Chloro-N,N-diphenylacetamide: Contains two phenyl groups and a chloro group.

Uniqueness

2-Chloro-N,N,2-triphenylacetamide is unique due to the presence of three phenyl groups, which enhance its hydrophobic interactions and binding affinity. The chloro group also provides a reactive site for further chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2-chloro-N,N,2-triphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO/c21-19(16-10-4-1-5-11-16)20(23)22(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEVSHYOKVZZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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